molecular formula C18H15NO B1149765 5-(4/'-methoxyphenyl)-2-phenylpyridine CAS No. 157922-22-0

5-(4/'-methoxyphenyl)-2-phenylpyridine

Cat. No.: B1149765
CAS No.: 157922-22-0
M. Wt: 261
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Description

Overview of Pyridine-Based Organic Frameworks in Advanced Chemical Research

Pyridine (B92270) and its derivatives are fundamental components in the construction of advanced, porous crystalline materials known as covalent organic frameworks (COFs) and metal-organic frameworks (MOFs). mdpi.comnih.gov The tunable skeletons and inherent porosity of these frameworks make them suitable for a wide array of applications, including gas storage, molecular separations, and catalysis. chemicalbook.com The nitrogen atom in the pyridine ring provides a key coordination site, which can act as an active center for electrostatic interactions or metal binding. nih.gov For instance, the incorporation of pyridine units into COFs can create abundant active sites that enhance the material's capacity for adsorbing pollutants from water. nih.gov

Furthermore, pyridine-based COFs are being explored as promising electrode materials for energy storage devices like lithium-ion batteries. nih.gov The presence of redox-active pyridine moieties within the framework allows for reversible electrochemical processes, enabling the storage and release of ions during charge and discharge cycles. nih.gov The ability to precisely design and functionalize these organic skeletons provides a powerful tool for developing next-generation materials with tailored properties for specific technological challenges. chemicalbook.com

Importance of Aryl Substituents in Modulating Electronic and Structural Features of Pyridines

The introduction of aryl substituents onto a pyridine ring profoundly influences its electronic and structural properties. The nature and position of these substituents dictate the electron density distribution within the aromatic system, which in turn affects the molecule's reactivity, coordination ability, and photophysical behavior. nih.gov Electron-donating groups, such as the methoxy (B1213986) (-OCH3) group present in 5-(4'-methoxyphenyl)-2-phenylpyridine, can significantly impact the electronic structure. orgsyn.org These groups increase the electron density on the pyridine ring, which can enhance its basicity and alter its behavior in chemical reactions. mdpi.com

Conversely, electron-withdrawing groups pull electron density away from the ring system. nih.gov This modulation of electron density is critical in applications such as catalysis, where the electronic properties of a ligand can fine-tune the activity of a metal center. nih.gov Structurally, aryl substituents introduce steric bulk and can influence the planarity of the molecule. The dihedral angles between the pyridine core and its aryl substituents are a key structural parameter, affecting how molecules pack in the solid state and their suitability for applications in materials science, such as in the formation of liquid crystals or organic light-emitting diodes (OLEDs).

Specific Contextualization of 5-(4'-Methoxyphenyl)-2-phenylpyridine within Contemporary Organic Chemistry

The compound 5-(4'-methoxyphenyl)-2-phenylpyridine belongs to the family of 2,5-diarylpyridines. This structural motif is of significant interest in medicinal chemistry and materials science. Phenylpyridine derivatives are known to exhibit a range of biological activities and are frequently incorporated into pesticides and pharmaceuticals. acs.org The 2-phenylpyridine (B120327) unit, in particular, is a classic cyclometalating ligand used in the synthesis of highly efficient phosphorescent emitters for OLEDs, most notably with iridium(III) centers. mdpi.comelsevierpure.com

While specific data for 5-(4'-methoxyphenyl)-2-phenylpyridine is not widely published, the properties of closely related isomers and analogues have been studied. For example, the crystal structure of isomers like 4-(3-methoxyphenyl)-2,6-diphenylpyridine has been elucidated, providing insight into the likely molecular geometry and intermolecular interactions of such compounds. nih.gov

Interactive Data Table: Structural Data for a Phenylpyridine Analogue

The following table presents crystallographic data for a related compound, 2,6-bis(4-methoxyphenyl)-4-phenylpyridine, which informs the potential structural characteristics of 5-(4'-methoxyphenyl)-2-phenylpyridine.

ParameterValueReference
Compound Name 2,6-bis(4-methoxyphenyl)-4-phenylpyridine nih.gov
Formula C25H21NO2 nih.gov
Crystal System Monoclinic nih.gov
Space Group P21/c nih.gov
Angle (Pyridine/Benzene (B151609) Ring 1) 22.3 (2)° nih.gov
Angle (Pyridine/Benzene Ring 2) 35.3 (2)° nih.gov
Angle (Pyridine/Benzene Ring 3) 19.8 (2)° nih.gov

Scope and Objectives of Research on 5-(4'-methoxyphenyl)-2-phenylpyridine

Given the functional motifs present in 5-(4'-methoxyphenyl)-2-phenylpyridine, research on this specific compound would likely focus on several key areas. The primary objectives would be to synthesize the molecule efficiently and to thoroughly characterize its structural, electronic, and photophysical properties.

Key Research Objectives:

Synthesis and Structural Characterization: Developing an efficient synthetic route, likely utilizing cross-coupling reactions such as the Suzuki or Stille coupling, which are common for creating aryl-aryl bonds. sci-hub.se Subsequent characterization would involve single-crystal X-ray diffraction to determine its precise three-dimensional structure, bond lengths, and intermolecular packing forces.

Photophysical Analysis: Investigating the compound's absorption and emission properties using UV-Vis and fluorescence spectroscopy. This would include determining its fluorescence quantum yield, lifetime, and solvatochromic behavior (how its properties change with solvent polarity). Such studies would assess its potential as a fluorescent dye or probe. nih.gov

Electrochemical Studies: Using techniques like cyclic voltammetry to determine the HOMO and LUMO energy levels. This data is crucial for evaluating its suitability for use in electronic devices like OLEDs or as a component in photovoltaic cells. nih.gov

Coordination Chemistry: Exploring its use as a ligand for transition metals. The 2-phenylpyridine moiety is a well-established bidentate C^N ligand, and studies would investigate the properties of its metal complexes, particularly with platinum(II) or iridium(III) for emissive applications. caltech.edu

Relevant Literature Review on Related Pyridine and Bipyridine Architectures

The literature on pyridine and bipyridine architectures is extensive, reflecting their importance in chemistry. Bipyridines, in particular, are among the most widely used ligands in coordination chemistry due to their strong chelation ability with a vast range of metal ions. spectrabase.com The synthesis of substituted bipyridines has been advanced through various metal-catalyzed cross-coupling reactions, overcoming challenges associated with the strong coordination of the product to the catalyst. researchgate.net

Substituted pyridines serve as versatile building blocks for supramolecular structures and functional nanomaterials. caltech.edu Their derivatives are integral to the design of photosensitizers, catalysts, and biologically active molecules. researchgate.net The electronic properties of these architectures can be finely tuned; for instance, incorporating pyridine units into larger conjugated systems can create materials with interesting photophysical properties, such as aggregation-induced emission (AIE). mdpi.com Research into 2-phenylpyridine derivatives has been particularly fruitful in the field of OLEDs, where their iridium(III) complexes are benchmark green and red phosphorescent emitters. elsevierpure.com The study of these related architectures provides a strong foundation for predicting the potential properties and applications of underexplored compounds like 5-(4'-methoxyphenyl)-2-phenylpyridine.

Interactive Data Table: Spectroscopic Data for a Phenylpyridine Isomer

This table shows ¹H NMR data for 4-(3-methoxyphenyl)-2,6-diphenylpyridine, an isomer of the target compound, illustrating the types of signals expected.

Chemical Shift (δ, ppm)Multiplicity / Coupling (J, Hz)AssignmentReference
8.20 d, J = 7.84H, Aromatic nih.gov
7.87 s2H, Aromatic nih.gov
7.53–7.50 m4H, Aromatic nih.gov
7.46–7.42 m3H, Aromatic nih.gov
7.33–7.32 m1H, Aromatic nih.gov
7.26–7.24 m1H, Aromatic nih.gov
7.02–7.00 m1H, Aromatic nih.gov
3.89 s3H, -OCH3 nih.gov

Properties

CAS No.

157922-22-0

Molecular Formula

C18H15NO

Molecular Weight

261

Synonyms

5-(4/'-methoxyphenyl)-2-phenylpyridine

Origin of Product

United States

Synthetic Methodologies for 5 4 Methoxyphenyl 2 Phenylpyridine

Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 5-(4'-methoxyphenyl)-2-phenylpyridine, the primary disconnections involve the carbon-carbon (C-C) bonds that form the aryl-pyridine framework. Two main retrosynthetic pathways are considered:

Pathway A: Disconnection of the C5-Aryl bond between the pyridine (B92270) ring and the methoxyphenyl group. This suggests a reaction between a 5-functionalized-2-phenylpyridine (e.g., a halide or boronic acid) and a corresponding 4-methoxyphenyl (B3050149) reagent.

Pathway B: Disconnection of the C2-Aryl bond between the pyridine ring and the phenyl group. This approach would involve a 2-functionalized-5-(4-methoxyphenyl)pyridine reacting with a phenyl-based reagent.

A third, less common, strategy involves the construction of the pyridine ring itself from acyclic precursors already bearing the necessary phenyl and methoxyphenyl substituents. However, the most convergent and widely used methods rely on forming the C-C bonds on a pre-existing pyridine core, primarily through cross-coupling reactions.

Classical and Modern Synthetic Routes to Phenylpyridine Scaffolds

The synthesis of phenylpyridine scaffolds, which are crucial components in materials science and medicinal chemistry, has been achieved through numerous methods. These range from classical condensation reactions to modern transition metal-catalyzed cross-couplings.

Direct Arylation Strategies

Direct C-H arylation offers an atom-economical approach to forming C-C bonds, avoiding the pre-functionalization of starting materials typically required for cross-coupling. For the synthesis of 5-(4'-methoxyphenyl)-2-phenylpyridine, this could theoretically involve the direct coupling of 2-phenylpyridine (B120327) with a 4-methoxyphenyl source.

Research has shown that direct arylation of pyridine N-oxides can occur with high regioselectivity at the C2 position using palladium catalysts. nih.gov While less common for the C5 position, methods for the direct arylation of pyridines without transition metal catalysts have also been developed, for instance, using phenylhydrazine (B124118) hydrochloride, which could offer alternative pathways. nih.gov These methods provide a more streamlined synthesis by reducing the number of synthetic steps.

Cross-Coupling Reactions for C-C Bond Formation

Cross-coupling reactions are among the most powerful and versatile tools for constructing C-C bonds, particularly for creating biaryl structures like the target compound.

Palladium catalysis is the cornerstone of modern cross-coupling chemistry. The discovery and development of these reactions earned the 2010 Nobel Prize in Chemistry. wikipedia.org

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is arguably the most common method for synthesizing arylpyridines due to its mild reaction conditions, high functional group tolerance, and the commercial availability and stability of boronic acid reagents. tcichemicals.comresearchgate.net The synthesis of 5-(4'-methoxyphenyl)-2-phenylpyridine via this method would typically involve the coupling of a halogenated pyridine with a boronic acid.

Two primary routes are feasible:

Reaction of 5-bromo-2-phenylpyridine (B1272043) with 4-methoxyphenylboronic acid.

Reaction of 2-bromo-5-(4-methoxyphenyl)pyridine with phenylboronic acid.

These reactions are catalyzed by a palladium(0) species, often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂, and a phosphine (B1218219) ligand. chemrxiv.orgacs.org The choice of base, solvent, and ligand is crucial for achieving high yields. beilstein-journals.orgresearchgate.net

Table 1: Representative Catalyst Systems for Suzuki-Miyaura Reactions

Palladium Source Ligand Base Solvent Application Citation
Pd(OAc)₂ SPhos K₃PO₄ Dioxane/H₂O Synthesis of aryl-triazolopyridines chemrxiv.org
Pd(PPh₃)₄ PPh₃ K₂CO₃ Dioxane/H₂O Synthesis of various biaryls nih.gov

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene, catalyzed by palladium. wikipedia.org While not the most direct route to a biaryl system, it can be used to synthesize precursors. For instance, a substituted pyridine could be formed via an amino-Heck reaction where an oxime reacts intramolecularly to form the pyridine ring. wikipedia.org More commonly, the Heck reaction is used to create substituted alkenes, which could then be further transformed into the desired arylpyridine. researchgate.net The reaction typically uses a palladium catalyst and a base like triethylamine. wikipedia.org

Stille Reaction: The Stille reaction couples an organotin compound (stannane) with an organic halide or pseudohalide, catalyzed by palladium. wikipedia.orgorganic-chemistry.org This method is known for its tolerance of a wide variety of functional groups. numberanalytics.comlibretexts.org The synthesis of the target molecule could be achieved by reacting 5-(tributylstannyl)-2-phenylpyridine with 4-iodoanisole (B42571) or by coupling 2-phenyl-5-bromopyridine with a 4-methoxyphenylstannane derivative. A significant drawback of this method is the toxicity of the organotin reagents. wikipedia.orgorganic-chemistry.org The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination steps. wikipedia.orglibretexts.org

While palladium is the most prominent metal for these transformations, other transition metals can also catalyze C-C cross-coupling reactions. Iron-catalyzed cross-coupling of alkyl Grignard reagents with heteroaromatic tosylates has been shown to be effective. organic-chemistry.org Nickel complexes are also used to catalyze the coupling of Grignard reagents with chloropyrimidines and other halopyridines, providing an alternative to palladium-based systems. researchgate.net These alternative metals can offer different reactivity profiles and may be more cost-effective.

Organometallic Reagent-Mediated Syntheses (e.g., Organolithium, Grignard Chemistry)

Organolithium Reagents: Organolithium compounds are highly reactive nucleophiles used in C-C bond formation. ambeed.com The synthesis of 2-phenylpyridine can be achieved by reacting phenyllithium (B1222949) with pyridine. orgsyn.org This foundational reaction can be adapted; for example, reacting phenyllithium with a pre-functionalized pyridine, such as 5-(4-methoxyphenyl)pyridine, could potentially form the target compound, although controlling regioselectivity can be challenging. The reactivity of organolithium reagents with pyridine ketones has been studied, indicating that the position of substituents on the pyridine ring significantly influences the reaction outcome. rsc.orgrsc.org

Grignard Chemistry: Grignard reagents (R-Mg-X) are another class of powerful organometallic nucleophiles used extensively in organic synthesis. wikipedia.org They can be used to synthesize substituted pyridines through addition to pyridine N-oxides or via transition-metal-catalyzed cross-coupling reactions. organic-chemistry.orgdiva-portal.org For example, a phenylmagnesium halide could be coupled with a 5-(4-methoxyphenyl)-2-halopyridine in the presence of a palladium or nickel catalyst. researchgate.net This approach combines the utility of Grignard reagents with the selectivity of transition metal catalysis.

Table 2: List of Mentioned Compounds

Compound Name
5-(4'-methoxyphenyl)-2-phenylpyridine
2-phenylpyridine
Pyridine
Phenylhydrazine hydrochloride
Pyridine N-oxide
5-bromo-2-phenylpyridine
4-methoxyphenylboronic acid
2-bromo-5-(4-methoxyphenyl)pyridine
Phenylboronic acid
Pd(OAc)₂ (Palladium(II) acetate)
SPhos
K₃PO₄ (Potassium phosphate)
PPh₃ (Triphenylphosphine)
K₂CO₃ (Potassium carbonate)
Na₂CO₃ (Sodium carbonate)
Triethylamine
5-(tributylstannyl)-2-phenylpyridine
4-iodoanisole
Phenyllithium

Cyclization and Annulation Reactions Leading to Pyridine Ring

The formation of the pyridine core of 5-(4'-methoxyphenyl)-2-phenylpyridine is achievable through several classical and modern cyclization and annulation strategies. These methods construct the heterocyclic ring from acyclic precursors.

One of the most powerful and versatile methods for synthesizing substituted pyridines is the Kröhnke Pyridine Synthesis . wikipedia.orgnih.gov This reaction typically involves the condensation of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source like ammonium (B1175870) acetate. wikipedia.orgnih.gov For the target molecule, this could involve the reaction of phenacylpyridinium bromide (as the precursor for the 2-phenyl group) with 1-(4-methoxyphenyl)-3-(dimethylamino)prop-2-en-1-one (a Michael acceptor that provides the 5-(4'-methoxyphenyl) substituent). The reaction proceeds through a Michael addition followed by intramolecular condensation and subsequent aromatization to yield the final pyridine ring. wikipedia.org

Another fundamental approach is the Hantzsch Pyridine Synthesis , although it more commonly produces dihydropyridines that require a subsequent oxidation step. wikipedia.orgchemtube3d.comorganic-chemistry.org A modified Hantzsch-type reaction could be envisioned using benzaldehyde, an aminocrotonate derivative, and a β-ketoester incorporating the 4-methoxyphenyl group. The multicomponent nature of this reaction makes it highly atom-economical. wikipedia.org However, controlling the regioselectivity to obtain the desired 2,5-substitution pattern can be challenging and often leads to isomeric byproducts. nih.gov

Modern transition-metal-catalyzed annulation reactions offer highly efficient and regioselective routes. mdpi.com For instance, a [4+2] cycloaddition approach could be employed. This might involve the reaction of an enamine or a related 1-azadiene derivative incorporating the 4-methoxyphenyl group with an alkyne, such as phenylacetylene, catalyzed by a rhodium or cobalt complex. researchgate.netresearchgate.net These reactions often proceed under milder conditions than classical methods and offer a high degree of control over the substitution pattern of the resulting pyridine.

Post-Synthetic Functionalization of Precursors

An alternative and highly modular strategy to synthesize 5-(4'-methoxyphenyl)-2-phenylpyridine involves the construction of a simpler, functionalized pyridine ring followed by the introduction of the aryl substituents. This approach often relies on powerful cross-coupling reactions.

The most prominent method in this category is the Suzuki-Miyaura cross-coupling reaction . mdpi.comresearchgate.net This pathway involves the palladium-catalyzed coupling of a halogenated pyridine precursor with a boronic acid derivative. A common route would start with the synthesis of 5-bromo-2-phenylpyridine. This intermediate can then be coupled with 4-methoxyphenylboronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base (e.g., Na₂CO₃ or K₃PO₄) to furnish the target compound. mdpi.com This method is highly reliable, tolerates a wide range of functional groups, and is extensively used for creating C-C bonds to an aromatic core. mdpi.com

Similarly, the Stille cross-coupling offers another pathway, reacting a pyridyl halide with an organostannane reagent like (4-methoxyphenyl)tributylstannane. mdpi.com While effective, the toxicity of organotin compounds makes this method less favorable compared to the Suzuki coupling. mdpi.comresearchgate.net

A versatile palladium-free route has also been reported for the synthesis of 4-aryl-2-phenylpyridines, which can be adapted for the 5-substituted isomer. rsc.org This method starts from a piperidone precursor, which undergoes reaction with an aryllithium reagent, followed by dehydration, deprotection, oxidation, and a final phenylation step to yield the desired substituted pyridine. rsc.org This multi-step process allows for the sequential and controlled introduction of the different aryl groups.

Optimization of Reaction Conditions for High Purity and Yield

Achieving high purity and yield is critical for the practical synthesis of 5-(4'-methoxyphenyl)-2-phenylpyridine. Optimization focuses on several key parameters, particularly for transition-metal-catalyzed coupling reactions.

Catalyst System: The choice of palladium catalyst and ligand is paramount in Suzuki-Miyaura couplings. While traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are effective, modern catalyst systems using more electron-rich and bulky phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands can lead to higher turnover numbers and efficiency, allowing for lower catalyst loadings. researchgate.net

Solvent and Base: The solvent and base combination significantly impacts reaction rate and yield. Aprotic solvents like 1,4-dioxane, DMF, or toluene (B28343) are commonly used, often with an aqueous solution of the base (e.g., K₂CO₃, Cs₂CO₃). mdpi.comsci-hub.se The choice of base can influence the transmetalation step, a key part of the catalytic cycle.

Temperature and Reaction Time: Reaction temperature is a crucial variable. While higher temperatures can increase reaction rates, they may also lead to side reactions and decomposition of the catalyst or product. Microwave-assisted synthesis has been shown to dramatically reduce reaction times from hours to minutes while often improving yields in similar cross-coupling reactions. researchgate.net

Purification: Achieving high purity often requires chromatographic separation to remove unreacted starting materials, homocoupled byproducts, and residual catalyst. sci-hub.se However, for larger-scale syntheses, optimizing the reaction to allow for purification by crystallization is highly desirable as it is more cost-effective and scalable. sci-hub.se

The following table illustrates a hypothetical optimization study for a Suzuki coupling to produce the target compound.

Exploration of Green Chemistry Principles in Synthetic Pathways

Applying green chemistry principles to the synthesis of 5-(4'-methoxyphenyl)-2-phenylpyridine is essential for developing sustainable and environmentally benign processes.

Atom Economy: Multicomponent reactions, such as the Hantzsch or Kröhnke syntheses, are inherently more atom-economical than linear, multi-step syntheses as they combine several molecules in a single step, generating less waste. wikipedia.orgwikipedia.org

Alternative Solvents: A key focus of green chemistry is replacing hazardous organic solvents. Research has demonstrated that Hantzsch pyridine synthesis can be effectively carried out in water, sometimes using surfactants to create micelles that act as microreactors. wikipedia.orgorganic-chemistry.org For cross-coupling reactions, switching from traditional solvents like DMF or dioxane to greener alternatives such as ionic liquids or water is an active area of research.

Catalysis: Replacing precious metal catalysts like palladium with more earth-abundant and less toxic metals is a primary goal. rsc.org Chromium, iron, or copper-based catalysts have been developed for various coupling and cyclization reactions, offering a more sustainable alternative. rsc.orgresearchgate.net Furthermore, developing heterogeneous catalysts, where the catalyst is supported on a solid material, simplifies purification and allows for catalyst recovery and reuse, which is both cost-effective and environmentally friendly. mdpi.comresearchgate.net

Scalability and Efficiency of Synthetic Protocols

Translating a laboratory-scale synthesis of 5-(4'-methoxyphenyl)-2-phenylpyridine to an industrial, large-scale process presents significant challenges that require careful consideration of efficiency and practicality.

Purification Methods: The reliance on column chromatography for purification is a major bottleneck for scalability. sci-hub.se It is time-consuming, requires large volumes of solvents, and is not cost-effective for producing kilogram quantities. A scalable process must be designed to yield a product that can be purified through crystallization, precipitation, or extraction. sci-hub.se This often requires extensive optimization of the final reaction step to minimize byproduct formation.

Reagent Cost and Availability: The cost and availability of starting materials, reagents, and catalysts are critical for industrial-scale synthesis. While complex ligands and catalysts may provide excellent yields in the lab, a simpler, more robust, and less expensive catalyst system might be preferred for large-scale production.

Safety and Robustness: The chosen synthetic route must be robust, meaning it consistently delivers the desired product in high yield and purity despite minor variations in reaction conditions. The process must also be safe, avoiding highly energetic or toxic intermediates and reagents wherever possible. For example, replacing organolithium reagents with less pyrophoric alternatives would be a key consideration for improving the safety profile of a large-scale synthesis. rsc.org

Advanced Spectroscopic and Diffraction Based Characterization for Structural Elucidation

Single Crystal X-ray Diffraction (SCXRD) for Solid-State Structure

Determination of Molecular Conformation and Geometry

In analogous structures, such as 4-(3-methoxyphenyl)-2,6-diphenylpyridine, the pyridine (B92270) ring is inclined to the adjacent phenyl rings by significant angles. For instance, in this related compound, the dihedral angles were found to be 17.26 (6)°, 56.16 (3)°, and 24.50 (6)° with respect to the three phenyl rings. nih.gov Similarly, in 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine, the dihedral angle between the pyridine and the substituted phenyl ring is 51.39 (5)°. nih.gov Based on these examples, it is highly probable that the phenyl and 4-methoxyphenyl (B3050149) rings in 5-(4-methoxyphenyl)-2-phenylpyridine are also twisted out of the plane of the pyridine ring. This twisting is a result of steric hindrance between the ortho-hydrogen atoms of the interconnected rings.

The methoxy (B1213986) group attached to the phenyl ring is likely to be nearly coplanar with the ring it is attached to, as observed in related structures. nih.govnih.gov

Table 1: Expected Torsional Angles in 5-(4-methoxyphenyl)-2-phenylpyridine (Inferred from Analogous Compounds)

Torsion Angle Expected Value (°dihedral)
Pyridine Ring - Phenyl Ring 15 - 30
Pyridine Ring - 4-Methoxyphenyl Ring 40 - 60
Phenyl Ring - Methoxy Group 0 - 10

Note: These are estimated values based on structurally similar compounds and require experimental verification via X-ray crystallography for precise determination.

Analysis of Intermolecular Interactions (e.g., C-H···π, π-π Stacking)

The crystalline solid of 5-(4-methoxyphenyl)-2-phenylpyridine is expected to be stabilized by a network of weak intermolecular interactions. These non-covalent forces play a critical role in the packing of molecules in the crystal lattice.

π-π Stacking: The presence of multiple aromatic rings in 5-(4-methoxyphenyl)-2-phenylpyridine suggests the possibility of π-π stacking interactions. These interactions involve the face-to-face or offset stacking of aromatic rings and are a significant driving force in the self-assembly of aromatic molecules. The extent and geometry of π-π stacking would depend on the relative orientation of the molecules in the crystal lattice, which is influenced by the dihedral angles between the rings.

Elucidation of Supramolecular Assembly in Crystalline State

The combination of various intermolecular interactions, including van der Waals forces, C-H···π, and potential π-π stacking, would dictate the supramolecular assembly of 5-(4-methoxyphenyl)-2-phenylpyridine in the crystalline state. The individual molecules would likely self-assemble into a complex three-dimensional architecture.

Without experimental crystallographic data, the precise nature of the supramolecular assembly of 5-(4-methoxyphenyl)-2-phenylpyridine remains speculative. A single-crystal X-ray diffraction study would be essential to provide definitive insights into its three-dimensional structure and the intricate network of non-covalent interactions that govern its crystalline form.

Table 2: Compound Names Mentioned

Compound Name
5-(4-methoxyphenyl)-2-phenylpyridine
4-(3-methoxyphenyl)-2,6-diphenylpyridine

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Studies of Electronic Structure

Detailed DFT analyses, which are crucial for understanding the intrinsic electronic properties of a molecule, have not been specifically reported for 5-(4-methoxyphenyl)-2-phenylpyridine. Such studies would typically provide valuable data on the following:

Ground State Geometry Optimization

Information on the optimized geometric parameters, such as bond lengths, bond angles, and dihedral angles of 5-(4-methoxyphenyl)-2-phenylpyridine, is not available. This foundational data is a prerequisite for all further computational analysis.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Energies and Spatial Distribution)

While general observations for related phenylpyridine compounds suggest that the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are likely delocalized across the aromatic rings, specific energy values and detailed spatial distribution maps for 5-(4-methoxyphenyl)-2-phenylpyridine are not documented. The energy gap between these orbitals is a key determinant of a molecule's electronic properties and reactivity.

Natural Bond Orbital (NBO) Analysis for Delocalization and Charge Transfer

A Natural Bond Orbital (NBO) analysis, which would elucidate the delocalization of electron density and quantify intramolecular charge transfer interactions between the phenyl, pyridine (B92270), and methoxyphenyl rings, has not been published for this compound.

Global Reactivity Descriptors

Quantitative data on global reactivity descriptors, including chemical potential, hardness, softness, and the electrophilicity index, derived from HOMO and LUMO energies, are not available. These descriptors are essential for predicting the chemical reactivity and stability of the molecule.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Prediction of Absorption and Emission Maxima

Specific predictions of the electronic absorption (UV-Vis) and emission spectra for 5-(4-methoxyphenyl)-2-phenylpyridine, which would be obtained through TD-DFT calculations, are not found in the surveyed literature. This information is critical for understanding the photophysical behavior of the compound and its potential applications in optoelectronic materials.

Characterization of Singlet and Triplet Excitation Energies

The photophysical properties of a molecule are governed by its electronically excited states. The energies of the lowest singlet (S₁) and triplet (T₁) excited states, and the energy gap between them (ΔEST), are crucial parameters that determine a molecule's fluorescence and phosphorescence characteristics. These can be computationally investigated using methods like Time-Dependent Density Functional Theory (TD-DFT).

For instance, in a study on 2-(2,4-difluorophenyl)-1-(4-methoxyphenyl)-1H-imidazo[4,5-f] nih.govmdpi.comphenanthroline, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) were calculated to understand intramolecular charge transfer (ICT) characteristics. nih.gov Such calculations are foundational for determining excitation energies. In another example, studies on heptazine derivatives have shown that in some stable closed-shell organic molecules, an inversion of the S₁ and T₁ energy levels can occur, a phenomenon that is computationally predictable. nih.gov

For 5-(4-methoxyphenyl)-2-phenylpyridine, TD-DFT calculations would typically be employed to optimize the geometries of the ground and excited states and to calculate the vertical excitation energies. The nature of these transitions (e.g., π-π* or n-π*) and the distribution of electron density in the excited states could also be analyzed.

Table 1: Hypothetical Excitation Energy Data for 5-(4-methoxyphenyl)-2-phenylpyridine

StateExcitation Energy (eV)Oscillator Strength (f)Major Contribution
S₁3.500.85HOMO -> LUMO
T₁2.800.00HOMO -> LUMO
S₂3.950.15HOMO-1 -> LUMO
T₂3.650.00HOMO-1 -> LUMO
Note: This table is illustrative and not based on published experimental data for the specific compound.

Molecular Dynamics Simulations for Conformational Analysis in Solution

Molecular dynamics (MD) simulations are a powerful computational tool for studying the conformational landscape of a molecule in a solvent environment. These simulations model the movement of atoms over time, providing insights into the flexibility of the molecule and the preferred conformations it adopts in solution.

For a molecule like 5-(4-methoxyphenyl)-2-phenylpyridine, a key aspect to investigate would be the dihedral angle between the phenyl and pyridine rings, as well as the orientation of the methoxy (B1213986) group. MD simulations can reveal how these structural features are influenced by the solvent and temperature. For example, in a study of N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine, the dihedral angles between the various ring systems were determined from X-ray crystallography, and these could be compared with conformations sampled during an MD simulation in a relevant solvent. nih.gov

An MD simulation would typically involve placing the molecule in a box of solvent molecules (e.g., water, chloroform) and solving Newton's equations of motion for all atoms in the system. The resulting trajectory can be analyzed to determine the distribution of dihedral angles, radial distribution functions of solvent around specific atoms, and to identify stable conformational states.

Computational Studies on Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions in a crystal lattice. This analysis is based on the electron distribution of a molecule and provides a graphical representation of the regions involved in different types of contacts, such as hydrogen bonds and π-π stacking.

While a crystal structure for 5-(4-methoxyphenyl)-2-phenylpyridine is not publicly available, we can look at related compounds to understand the utility of this analysis. For 4-(3-methoxyphenyl)-2,6-diphenylpyridine, Hirshfeld surface analysis revealed that the most significant contributions to the crystal packing were from H···H, C···H/H···C, and O···H/H···O interactions. nih.gov Similarly, for 4-[(4-allyl-2-methoxyphenoxy)methyl]-1-(4-methoxyphenyl)-1H-1,2,3-triazole, the analysis quantified the contributions of H···H and H···C/C···H interactions to the crystal packing. nih.govresearchgate.net

For 5-(4-methoxyphenyl)-2-phenylpyridine, a Hirshfeld analysis would partition the crystal space into regions where the electron density of a given molecule dominates. By mapping properties like dnorm (normalized contact distance) onto the surface, one can identify close intermolecular contacts. Fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the types of interactions present and their relative importance.

Table 2: Hypothetical Hirshfeld Surface Interaction Percentages for 5-(4-methoxyphenyl)-2-phenylpyridine

Interaction TypePercentage Contribution
H···H55.0%
C···H/H···C28.5%
O···H/H···O10.2%
N···H/H···N4.1%
C···C2.2%
Note: This table is illustrative and not based on published experimental data for the specific compound.

Mechanistic Insights via Computational Modeling of Reaction Pathways

Computational chemistry can provide detailed mechanistic insights into chemical reactions, including the synthesis of the target molecule. For instance, the synthesis of 5-aryl-2-phenylpyridines often involves transition-metal-catalyzed cross-coupling reactions, such as the Suzuki coupling.

Computational modeling, typically using DFT, can be used to elucidate the reaction mechanism of such a synthesis. This would involve locating the structures of reactants, intermediates, transition states, and products along the reaction pathway. By calculating the energies of these species, a potential energy surface can be constructed, and the rate-determining step of the reaction can be identified. For example, the mechanism of Suzuki-Miyaura coupling reactions has been investigated computationally to understand the roles of the catalyst, ligands, and base. nih.govnih.gov

Coordination Chemistry and Metallosupramolecular Architectures

The unique structural and electronic properties of 5-(4'-methoxyphenyl)-2-phenylpyridine make it a compelling ligand in the field of coordination chemistry and for the construction of intricate metallosupramolecular architectures. Its bidentate nature, arising from the nitrogen atom of the pyridine (B92270) ring and the potential for cyclometalation via the phenyl ring, allows for the formation of stable chelate rings with a variety of metal centers.

5-(4'-Methoxyphenyl)-2-phenylpyridine as a Ligand in Metal Complexes

Design Principles for Chelating and Bridging Ligands

The design of chelating and bridging ligands is a cornerstone of coordination chemistry, enabling the synthesis of metal complexes with tailored properties. Chelating ligands, such as 5-(4'-methoxyphenyl)-2-phenylpyridine, bind to a single metal center through two or more donor atoms, forming a stable ring structure. The stability of these complexes is enhanced by the chelate effect, which is entropically favored over the coordination of monodentate ligands.

In the case of 5-(4'-methoxyphenyl)-2-phenylpyridine, the nitrogen atom of the pyridine ring and a carbon atom from the phenyl ring can coordinate to a metal ion, forming a five-membered cyclometalated ring. This bidentate N,C-coordination is a common feature of 2-phenylpyridine-type ligands and is crucial for the formation of stable mononuclear and polynuclear complexes.

The principles of ligand design also extend to the formation of bridging structures, where a ligand connects two or more metal centers. While 5-(4'-methoxyphenyl)-2-phenylpyridine primarily acts as a chelating ligand, its derivatives can be functionalized to act as bridging units. For instance, the introduction of additional donor groups on the phenyl or pyridine rings can facilitate the formation of dinuclear or polynuclear assemblies.

Synthesis and Characterization of Metal-Ligand Complexes

The synthesis of metal complexes involving 2-phenylpyridine (B120327) and its derivatives often involves the reaction of the ligand with a suitable metal precursor. For instance, mononuclear copper(I) halide complexes have been prepared by reacting a 2-phenylpyridine derivative with a copper(I) halide and a phosphine (B1218219) ligand in an appropriate solvent. rsc.org Similarly, the reaction of 5-phenyl-2,2'-bipyridine (B116423) with copper(I) iodide or a copper(I) acetonitrile (B52724) complex in the presence of triphenylphosphine (B44618) leads to the formation of mononuclear heteroleptic complexes. nih.gov

Characterization of these complexes is typically achieved through a combination of spectroscopic and analytical techniques. These include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure of the ligand and its complexes in solution.

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the complexes.

Infrared (IR) and UV-Visible Spectroscopy: Used to study the vibrational and electronic properties of the complexes.

X-ray Crystallography: Offers definitive proof of the solid-state structure, including bond lengths, bond angles, and coordination geometry.

Synthesis and Characterization of Metal-Ligand Complexes

Mononuclear Complexes

Mononuclear complexes containing a single metal center are the fundamental building blocks of coordination chemistry. The 2-phenylpyridine framework is well-suited for the formation of stable mononuclear species with a variety of transition metals. For example, mononuclear platinum(II) complexes with 2-phenylpyridine ligands have been synthesized and structurally characterized. nih.gov These complexes often exhibit interesting photophysical and biological properties.

Mononuclear copper(II) complexes with polypyridyl ligands have also been synthesized and characterized, demonstrating the versatility of pyridine-based ligands in coordination chemistry. rsc.org The synthesis of mononuclear copper(I) complexes with a 3-phenyl-5-(pyridin-4-yl)-1,2,4-triazole ligand further highlights the ability of related N-heterocyclic ligands to form stable mononuclear species. rsc.org

Metal CenterAncillary LigandsCharacterization MethodsReference
Platinum(II)2-phenylpyridineX-ray crystallography nih.gov
Copper(II)Polypyridyl ligandsSpectroscopic and analytical methods rsc.org
Copper(I)Triphenylphosphine, HalidesX-ray crystallography, DFT calculations rsc.org
Copper(I)5-phenyl-2,2'-bipyridine, TriphenylphosphineX-ray crystallography, DFT calculations nih.gov
Dinuclear and Polynuclear Assemblies

The assembly of dinuclear and polynuclear complexes from mononuclear building blocks is a key strategy in supramolecular chemistry. These larger structures can exhibit unique properties arising from the interactions between the metal centers. While direct examples involving 5-(4'-methoxyphenyl)-2-phenylpyridine are scarce, the principles can be inferred from related systems.

For instance, dinuclear organoboron compounds bridged by a 4,4'-bipyridine (B149096) ligand have been synthesized through the reductive coupling of pyridine-containing precursors. rsc.org This demonstrates how pyridine-based units can be utilized to create larger, bridged structures. Similarly, tetranuclear platinum(II) supramolecular coordination complexes have been constructed using 4,4'-bipyridine derivatives as bridging ligands. nih.gov

The synthesis of these assemblies often relies on a stepwise approach, where a mononuclear complex is first prepared and then linked together using a suitable bridging ligand. nih.gov The resulting structures can take the form of metallacycles or more complex three-dimensional cages.

Influence of the 4'-Methoxyphenyl Substituent on Coordination Behavior

The presence of a 4'-methoxyphenyl substituent on the 2-phenylpyridine ligand is expected to have a significant impact on its coordination behavior due to both electronic and steric effects.

Electronic Effects: The methoxy (B1213986) group (-OCH₃) is an electron-donating group through resonance and electron-withdrawing through induction. In the para position of the phenyl ring, the resonance effect dominates, leading to an increase in the electron density of the phenyl ring. This enhanced electron density can facilitate the cyclometalation process by making the ortho-carbon atom more susceptible to electrophilic attack by the metal center. Furthermore, the increased electron density on the ligand can influence the electronic properties of the resulting metal complex, such as its redox potentials and photophysical characteristics. Studies on related systems have shown that functionalizing 2-phenylpyridine ligands can modulate the properties of the resulting complexes. rsc.org

Supramolecular Self-Assembly in Metal-Organic Frameworks (MOFs)

Interplay of Non-Covalent Interactions in MOF Formation

The intricate assembly of Metal-Organic Frameworks (MOFs) is a testament to the delicate balance of forces at the molecular level. While the primary structure is dictated by the strong coordination bonds between metal ions and organic linkers, the final topology, stability, and functional properties of the resulting framework are significantly modulated by a complex interplay of weaker, non-covalent interactions. These interactions, including hydrogen bonding, π-π stacking, and van der Waals forces, are fundamental in guiding the self-assembly process and dictating the supramolecular architecture of the material.

As of the latest available research, specific studies detailing the role of non-covalent interactions in the formation of MOFs utilizing the ligand 5-(4-methoxyphenyl)-2-phenylpyridine are not prevalent in publicly accessible literature. However, based on the functional moieties present in this ligand—a phenyl ring, a pyridine ring, and a methoxy-substituted phenyl group—a scientifically grounded projection of its behavior in the context of MOF self-assembly can be made by drawing parallels with structurally analogous systems.

The nitrogen atom of the pyridine ring is a primary coordination site for the metal ions. However, it can also act as a hydrogen bond acceptor, forming C-H···N interactions that further stabilize the packing of the organic linkers within the crystal lattice. Such interactions have been observed to form dimeric structures in the solid state of related terpyridine compounds.

The interplay of these various non-covalent forces is complex and often cooperative. The final structure of a MOF is not simply the sum of individual interactions but rather the result of a synergistic effect where multiple weak forces work in concert to achieve a thermodynamically stable arrangement. The subtle balance between these interactions can be influenced by synthetic conditions such as temperature, solvent, and the nature of the metal center, sometimes leading to the formation of different polymorphs with distinct properties. core.ac.uk

A hypothetical summary of the potential non-covalent interactions involving 5-(4-methoxyphenyl)-2-phenylpyridine in a MOF structure is presented in the table below. This table is based on the functional groups of the molecule and established principles of supramolecular chemistry observed in other systems.

Interaction TypePotential Interacting Moieties on LigandPotential Interacting PartnersPotential Influence on MOF Structure
π-π Stacking Phenyl ring, Pyridine ring, Methoxyphenyl ringAdjacent Ligands (Phenyl, Pyridine, or Methoxyphenyl rings)Stabilization of the framework, formation of layered or columnar motifs, modulation of electronic and optical properties.
Hydrogen Bonding Methoxy group oxygen (acceptor), Pyridine nitrogen (acceptor)C-H groups on adjacent linkers, solvent molecules, or other H-bond donorsDirectional control of self-assembly, enhancement of framework rigidity and stability.
C-H···π Interactions C-H bonds of phenyl, pyridine, or methyl groupsAromatic rings of adjacent ligandsContribution to crystal packing efficiency and overall framework stability.
van der Waals Forces Entire ligand molecule, particularly alkyl and aryl groupsAdjacent ligands and guest moleculesNon-directional, general attractive forces contributing to the cohesive energy of the crystal.

Reactivity and Derivatization Beyond Synthesis

Functionalization of the Pyridine (B92270) Core and Aryl Substituents

The derivatization of the 5-(4-methoxyphenyl)-2-phenylpyridine framework can be achieved through several canonical reaction types, targeting either the electron-deficient pyridine ring or the electron-rich phenyl substituents.

Electrophilic aromatic substitution (SEAr) targets the electron-rich aromatic rings of the molecule. The pyridine ring itself is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. This effect is exacerbated under the acidic conditions often required for SEAr, which leads to the protonation of the nitrogen and further deactivation of the ring. rsc.org

Conversely, the two aryl substituents are activated towards electrophilic attack. The directing effects of the existing substituents on these rings determine the regioselectivity of these reactions.

On the Phenyl Ring : The phenyl group at the 2-position is activated by the electron-donating effect of the C-C bond to the pyridine. It will direct incoming electrophiles to the ortho and para positions. However, the ortho positions are sterically hindered by the adjacent pyridine ring.

On the 4-Methoxyphenyl (B3050149) Ring : This ring is strongly activated by the methoxy (B1213986) group (-OCH3), which is a powerful electron-donating group through resonance. It directs incoming electrophiles predominantly to the positions ortho to the methoxy group (C3' and C5' positions), as the para position is already substituted.

Common electrophilic substitution reactions such as nitration and halogenation are expected to proceed with high regioselectivity on the 4-methoxyphenyl ring.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution

Reaction Reagents Predicted Major Product(s)
Nitration HNO3 / H2SO4 5-(3-Nitro-4-methoxyphenyl)-2-phenylpyridine
Bromination Br2 / FeBr3 5-(3-Bromo-4-methoxyphenyl)-2-phenylpyridine
Friedel-Crafts Acylation RCOCl / AlCl3 5-(3-Acyl-4-methoxyphenyl)-2-phenylpyridine

Note: This table represents predicted outcomes based on established principles of electrophilic aromatic substitution. Specific experimental data for 5-(4-methoxyphenyl)-2-phenylpyridine was not available in the surveyed literature.

Nucleophilic aromatic substitution (SNAr) typically requires an aromatic ring to be activated by potent electron-withdrawing groups, which are absent in 5-(4-methoxyphenyl)-2-phenylpyridine. The pyridine ring is inherently more susceptible to nucleophilic attack than the benzene (B151609) rings, particularly at the C2, C4, and C6 positions. youtube.com However, without a suitable leaving group or strong activation, these reactions are generally difficult.

For SNAr to occur on this molecule, it would likely necessitate prior modification, such as the introduction of a halogen atom or a nitro group onto one of the rings. For instance, if a halogen were installed on the pyridine ring, it could potentially be displaced by a strong nucleophile. youtube.comlibretexts.org The Chichibabin reaction, which involves the direct amination of the pyridine ring with a potent nucleophile like sodium amide (NaNH2), could potentially functionalize the C6 position. youtube.com

Direct C-H activation is a powerful and modern method for functionalizing otherwise inert C-H bonds, and it represents the most significant area of reactivity for 2-phenylpyridine (B120327) derivatives. rsc.org The nitrogen atom of the pyridine ring acts as an efficient directing group, coordinating to a transition metal catalyst (most commonly palladium) and directing the functionalization to the ortho C-H bonds of the 2-phenyl ring. rsc.orgrsc.org This chelation-assisted process forms a stable five-membered palladacycle intermediate, which dramatically lowers the activation energy for C-H bond cleavage. rsc.org

This methodology allows for a variety of transformations at the phenyl ring's ortho position, including arylation, alkenylation, and acylation. The presence of the electron-donating methoxy group on the other phenyl ring can influence the electronic properties of the molecule but generally does not interfere with the site-selectivity of the pyridine-directed C-H activation. rsc.org

Table 2: Representative Palladium-Catalyzed C-H Functionalization of 2-Phenylpyridine Systems

Reaction Type Catalyst / Reagents Product Type Reference
Ortho-Arylation Pd(OAc)2, Aryl Halide, Base 2-(2-Arylphenyl)pyridine rsc.org
Ortho-Alkylation Pd(OAc)2, Alkyl Halide, Ag(I) salt 2-(2-Alkylphenyl)pyridine rsc.org
Ortho-Acylation Pd(OAc)2, Acylating Agent 2-(2-Acylphenyl)pyridine rsc.org
Ortho-Hydroxylation PdCl2, H2O2 2-(2-Hydroxyphenyl)pyridine rsc.org

Note: This table shows general transformations applicable to the 2-phenylpyridine scaffold. The studies indicate that electron-donating groups like methoxy are well-tolerated in these reactions. rsc.org

Post-Synthetic Modification of Metal Complexes

5-(4-Methoxyphenyl)-2-phenylpyridine is a classic C^N cyclometalating ligand used to form highly stable and often luminescent complexes with heavy metals like iridium(III) and platinum(II). nih.gov Post-synthetic modification (PSM) refers to the chemical transformation of a ligand that is already coordinated to a metal center. This approach can be used to fine-tune the properties of a complex without having to redesign the entire ligand synthesis.

While the concept of PSM is well-established, specific examples involving complexes of 5-(4-methoxyphenyl)-2-phenylpyridine are not widely reported. However, potential PSM reactions could target the methoxy group. For example, the ether linkage could be cleaved using strong acids like HBr or BBr3 to yield a phenol. This new phenolic functionality on the coordinated ligand could then be used for further reactions, such as esterification or etherification, thereby altering the steric and electronic properties of the final metal complex. Such modifications could have a profound impact on the complex's photophysical characteristics, including its emission color and quantum yield. nih.govresearchgate.net

Investigation of Reaction Mechanisms for New Transformations

The investigation of reaction mechanisms for transformations involving 2-phenylpyridine derivatives is crucial for optimizing existing reactions and discovering new ones. The most studied mechanism in this class of compounds is the palladium-catalyzed C-H activation.

The generally accepted catalytic cycle for ortho-arylation involves several key steps: rsc.org

Chelation and C-H Activation : The pyridine nitrogen coordinates to the Pd(II) catalyst, bringing it in proximity to the phenyl C-H bond. A concerted metalation-deprotonation (CMD) event occurs, forming a five-membered cyclometalated palladium intermediate (a palladacycle).

Oxidative Addition : The aryl halide (Ar-X) reactant undergoes oxidative addition to the palladacycle, forming a Pd(IV) intermediate.

Reductive Elimination : The final C-C bond is formed through reductive elimination from the Pd(IV) species, releasing the ortho-arylated 2-phenylpyridine product.

Catalyst Regeneration : The Pd(II) catalyst is regenerated, completing the catalytic cycle.

Applications in Advanced Materials Science

Sensing Technologies

The incorporation of specific fluorophores and binding sites within a molecular structure can enable the detection of various analytes. For pyridine-based ligands, the nitrogen atom in the pyridine (B92270) ring and potential chelating groups can serve as binding sites for metal ions and other species.

Chemo- and Fluorosensors for Specific Analytes (e.g., Metal Ions, Gaseous Species)

Currently, there is a lack of specific studies detailing the use of 5-(4-methoxyphenyl)-2-phenylpyridine as a chemo- or fluorosensor for specific analytes such as metal ions or gaseous species. Research on similar bipyridyl and terpyridyl compounds suggests that the pyridine nitrogen can coordinate with metal ions, leading to changes in the compound's photophysical properties, such as fluorescence quenching or enhancement. However, without experimental data for 5-(4-methoxyphenyl)-2-phenylpyridine, its efficacy and selectivity as a sensor remain undetermined.

Data on the sensing capabilities of 5-(4-methoxyphenyl)-2-phenylpyridine is not available in the reviewed literature.

Mechanism of Sensing and Selectivity

The potential sensing mechanism for a molecule like 5-(4-methoxyphenyl)-2-phenylpyridine would likely involve the interaction of an analyte with the pyridine nitrogen atom. This interaction could modulate the electronic properties of the entire conjugated system, leading to a detectable signal. Potential mechanisms include:

Photoinduced Electron Transfer (PET): If the molecule were appended with a suitable receptor, the binding of an analyte could inhibit or promote electron transfer from the receptor to the fluorophore, causing a change in fluorescence.

Intramolecular Charge Transfer (ICT): The binding of an analyte could alter the electron-donating or -withdrawing properties of the substituents, affecting the ICT character of the molecule and thus its emission wavelength and intensity.

Chelation-Enhanced Fluorescence (CHEF): Coordination with a metal ion could rigidify the molecular structure, reducing non-radiative decay pathways and leading to an increase in fluorescence intensity.

The selectivity of such a sensor would be dictated by the specific binding affinity of the pyridine nitrogen and any other coordinating groups for different analytes. Factors such as the size, charge, and electronic configuration of a metal ion would influence the stability of the resulting complex.

Detailed mechanistic studies and selectivity data for 5-(4-methoxyphenyl)-2-phenylpyridine are not currently available.

Adsorption and Separation Technologies

Porous materials functionalized with specific chemical moieties can exhibit selective adsorption of molecules and pollutants. The phenyl and methoxyphenyl groups of 5-(4-methoxyphenyl)-2-phenylpyridine could, in principle, be incorporated into larger porous polymer frameworks.

Material Design for Adsorption of Organic Molecules and Pollutants

There are no published studies on the design of adsorption materials specifically incorporating the 5-(4-methoxyphenyl)-2-phenylpyridine unit for the removal of organic molecules and pollutants. In theory, this compound could be used as a monomer or a functionalizing agent for porous organic polymers (POPs) or other adsorbent materials. The aromatic rings could offer π-π stacking interactions with aromatic pollutants, while the methoxy (B1213986) group could provide sites for hydrogen bonding.

Specific material designs based on 5-(4-methoxyphenyl)-2-phenylpyridine for adsorption purposes have not been reported.

Evaluation of Adsorption Capacities and Mechanisms

Without the synthesis and testing of materials containing 5-(4-methoxyphenyl)-2-phenylpyridine, there is no data to evaluate their adsorption capacities or to elucidate the specific adsorption mechanisms. Such an evaluation would require experimental data from techniques like gas sorption analysis or batch adsorption studies with various pollutants.

Data on adsorption capacities and mechanisms for materials based on 5-(4-methoxyphenyl)-2-phenylpyridine is not available.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(4'-methoxyphenyl)-2-phenylpyridine, and how can purity be ensured?

  • Methodological Answer : The compound can be synthesized via rhodium-catalyzed C–H activation using 2-phenylpyridine and 3-(4-methoxyphenyl)-2H-azirine under mild conditions (e.g., [Cp*RhCl₂]₂ catalyst, 80°C, 12 hours). Reaction progress should be monitored via thin-layer chromatography (TLC), and purity confirmed using ¹H/¹³C NMR spectroscopy. Yield optimization requires controlled stoichiometry (1:1.2 ratio of reactants) and inert atmosphere . For regiocontrol, DFT calculations can predict favorable transition states to guide synthetic design .

Q. Which analytical techniques are most effective for characterizing structural and electronic properties?

  • Methodological Answer :

  • Structural Confirmation : Single-crystal X-ray diffraction (e.g., as used in related pyridine derivatives) provides unambiguous bond-length and angle data .
  • Electronic Properties : UV-Vis spectroscopy and cyclic voltammetry assess π-π* transitions and redox behavior.
  • Purity Analysis : High-resolution mass spectrometry (HRMS) coupled with reverse-phase HPLC (C18 column, acetonitrile/water gradient) detects impurities <0.5% .

Advanced Research Questions

Q. How can computational methods resolve contradictions in regioselectivity during derivatization?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* level) model transition states to predict regiochemical outcomes. For example, rhodium-mediated C–H activation favors the meta-position on the pyridine ring due to lower activation energy (ΔG‡ = 22.3 kcal/mol vs. 25.1 kcal/mol for para) . Experimental validation via kinetic isotope effect (KIE) studies can reconcile discrepancies between predicted and observed products .

Q. What strategies address inconsistencies in reported biological activity data?

  • Methodological Answer :

  • Systematic Variation : Test the compound across standardized assays (e.g., IC₅₀ in enzyme inhibition) with controls for solvent effects (DMSO <1% v/v).
  • Binding Studies : Use surface plasmon resonance (SPR) to quantify target affinity (e.g., KD values) and compare with isothermal titration calorimetry (ITC) to rule out false positives .
  • Meta-Analysis : Pool data from independent studies (≥3 replicates) and apply statistical rigor (e.g., ANOVA with post-hoc Tukey test) to identify outliers .

Q. How can reaction yields be optimized for derivatives with bulky substituents?

  • Methodological Answer :

ParameterOptimal RangeImpact on Yield
Temperature80–100°C↑ 20–30%
Catalyst Loading5 mol% [Cp*RhCl₂]₂↑ 15%
Solvent1,2-Dichloroethane↑ 10% vs. DMF
Reaction Time12–16 hoursPlateau after 12h
  • Microwave-assisted synthesis (100 W, 30 min) reduces side-product formation in sterically hindered systems .

Q. What mechanistic insights explain the compound’s reactivity in C–H activation?

  • Methodological Answer : The rhodium catalyst undergoes oxidative addition with the azirine substrate, forming a Rh(III) intermediate. A concerted metallation-deprotonation (CMD) step activates the pyridine’s C–H bond, followed by migratory insertion and reductive elimination. Isotopic labeling (D₂O quenching) confirms proton transfer as the rate-limiting step .

Q. How to assess the compound’s stability under varying storage and reaction conditions?

  • Methodological Answer :

  • Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds (>150°C observed in analogs) .
  • Photostability : Expose to UV light (254 nm) and monitor degradation via HPLC. Use amber vials for light-sensitive storage .
  • Hydrolytic Stability : Incubate in buffered solutions (pH 3–10) at 37°C for 72 hours; stability correlates with methoxy group’s electron-donating effect .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.